molecular formula C27H26N2O2S B11235218 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11235218
M. Wt: 442.6 g/mol
InChI Key: MTMYSPZMMJHIKN-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multiple steps, including the formation of the core diazepine structure followed by the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Diazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methyl, phenyl, and thienyl groups can be introduced through various substitution reactions, often using reagents such as methyl iodide, phenyl lithium, and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-11-o-tolyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Uniqueness

3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific combination of substituents and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

9,9-dimethyl-6-(4-methylphenyl)-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2S/c1-17-10-12-18(13-11-17)25-24-20(15-27(2,3)16-22(24)30)28-19-7-4-5-8-21(19)29(25)26(31)23-9-6-14-32-23/h4-14,25,28H,15-16H2,1-3H3

InChI Key

MTMYSPZMMJHIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CS5

Origin of Product

United States

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